molecular formula C9H12O2 B009103 6-Methyl-4-propan-2-ylpyran-2-one CAS No. 106319-08-8

6-Methyl-4-propan-2-ylpyran-2-one

Cat. No.: B009103
CAS No.: 106319-08-8
M. Wt: 152.19 g/mol
InChI Key: BNUTWEHRVAJMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-4-propan-2-ylpyran-2-one is a substituted pyran-2-one derivative characterized by a six-membered lactone ring (pyran-2-one) with a methyl group at position 6 and an isopropyl group at position 4. Its molecular formula is C₉H₁₂O₂, and its structure combines hydrophobic alkyl substituents with a polar lactone moiety. Pyran-2-ones are widely studied for their diverse applications, including roles as flavor compounds, antimicrobial agents, and intermediates in organic synthesis.

Properties

CAS No.

106319-08-8

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

6-methyl-4-propan-2-ylpyran-2-one

InChI

InChI=1S/C9H12O2/c1-6(2)8-4-7(3)11-9(10)5-8/h4-6H,1-3H3

InChI Key

BNUTWEHRVAJMKB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=O)O1)C(C)C

Canonical SMILES

CC1=CC(=CC(=O)O1)C(C)C

Synonyms

2H-Pyran-2-one,6-methyl-4-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among pyran-2-one derivatives and related heterocycles significantly impact their physicochemical and biological properties:

Compound Name Molecular Formula Substituents (Position) Key Functional Features CAS Number
6-Methyl-4-propan-2-ylpyran-2-one C₉H₁₂O₂ Methyl (6), Isopropyl (4) Lactone, branched alkyl chain Not reported
6-Pentyl-2H-pyran-2-one C₁₀H₁₄O₂ Pentyl (6) Lactone, linear alkyl chain 27593-23-3
2-(2-Hydroxypropan-2-yl)-6-methylpyrimidin-4-ol C₈H₁₂N₂O₂ Hydroxypropan-2-yl (2), Methyl (6) Pyrimidinone, hydroxyl group 28175-97-5

Key Observations :

  • Alkyl Chain Effects :
    • The pentyl chain in 6-pentylpyran-2-one increases lipophilicity compared to the shorter, branched isopropyl group in 6-methyl-4-propan-2-ylpyran-2-one. This difference likely reduces aqueous solubility but enhances membrane permeability in biological systems .
    • The isopropyl group in the target compound may improve crystalline packing efficiency, leading to higher melting points than linear alkyl analogs.
  • Heterocycle Comparison: Pyrimidin-4-one derivatives (e.g., the compound from ) feature two nitrogen atoms in the ring, enabling hydrogen bonding and π-stacking interactions absent in pyran-2-ones. The hydroxyl group in the pyrimidinone further enhances polarity, making it more suited for pharmaceutical applications .

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